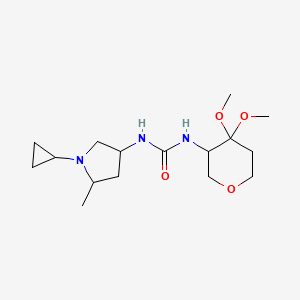![molecular formula C15H18N4O2S B7438729 N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide](/img/structure/B7438729.png)
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of triazole sulfonamides, which are known for their diverse biological activities. In 2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide.
作用機序
The mechanism of action of N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets in cells. The compound has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating specific pathways that lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cell and animal models. The compound has been shown to reduce the growth and proliferation of cancer cells and induce apoptosis. It has also been reported to improve cognitive function and reduce inflammation in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which allows for easy production in large quantities. One limitation is the lack of information on its pharmacokinetic properties, which makes it difficult to determine the optimal dosage and administration route for therapeutic use.
将来の方向性
There are several future directions for research on N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide. One direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more specific and effective therapeutic applications. Another direction is to study its pharmacokinetic properties and optimize its dosage and administration route for clinical use. Additionally, the compound could be further modified to improve its biological activity and reduce its limitations for lab experiments.
合成法
The synthesis of N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide involves the reaction of 3,5,7-tri-tert-butyl-1,2,4-triazole with 1,3,5-tris(4-aminophenyl)benzene and sulfur trioxide-trimethylamine complex. The reaction is carried out in acetonitrile at room temperature, and the resulting product is purified by column chromatography. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
科学的研究の応用
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide has been studied for its potential therapeutic applications in various fields of medicine. One area of research is cancer treatment, where the compound has shown promising results in inhibiting the growth of cancer cells. It has been reported to induce apoptosis in cancer cells by targeting specific signaling pathways. Another area of research is in the treatment of neurological disorders, where the compound has shown potential in improving cognitive function and reducing inflammation.
特性
IUPAC Name |
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,15-16-9-17-18-15)19-14-12-5-6-13(14)8-11-4-2-1-3-10(11)7-12/h1-4,9,12-14,19H,5-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMPVCDGTDZIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC1C2NS(=O)(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid](/img/structure/B7438654.png)
![1-[3-(dimethylamino)-4-methylphenyl]sulfonyl-N-methoxy-N-methylazetidin-3-amine](/img/structure/B7438660.png)
![N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide](/img/structure/B7438671.png)
![4-(2-methylpropoxy)-N-(6-oxaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7438680.png)
![(4S)-N-[2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxamide](/img/structure/B7438681.png)
![(4-Cyclopropyl-2-methylpyrimidin-5-yl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7438686.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide](/img/structure/B7438690.png)
![2-cyclopropyl-N-[2-hydroxy-1-(3-methylthiophen-2-yl)ethyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B7438693.png)

![N-(1,2-thiazol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7438701.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)acetamide](/img/structure/B7438710.png)
![4-hydroxy-3-methyl-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7438716.png)
![N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)